

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Cyclopropyl-3-fluorophenol

CAS No.: 2379918-62-2

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In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a blend of metabolic stability, target potency, and refined physicochemical properties is paramount. **2-Cyclopropyl-3-fluorophenol** emerges as a compound of significant interest, embodying the strategic incorporation of two highly valued motifs: the cyclopropyl ring and a fluorine substituent on an aromatic core.

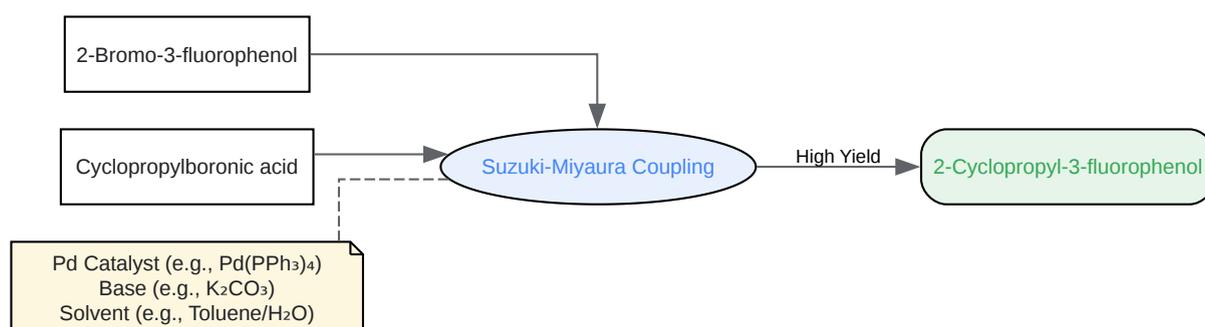
The cyclopropyl group, a strained three-membered carbocycle, is far more than a simple aliphatic substituent. Its unique electronic properties and rigid, compact structure can enforce a bioactive conformation, leading to enhanced binding affinity with biological targets.^{[1][2]} Furthermore, the high C-H bond dissociation energy within the cyclopropane ring often imparts a significant degree of metabolic stability, protecting the molecule from oxidative degradation by cytochrome P450 enzymes.^[1]

Fluorine, the most electronegative element, is a powerful tool in medicinal chemistry. Its introduction can profoundly influence a molecule's pKa, lipophilicity, and membrane permeability.^[3] Moreover, a fluorine substituent can block sites of metabolism and modulate electronic properties to improve target engagement and selectivity.^{[3][4]} The combination of these two functionalities in **2-Cyclopropyl-3-fluorophenol** creates a versatile building block, primed for elaboration into novel therapeutic agents across a spectrum of disease areas, including oncology, infectious diseases, and central nervous system disorders.^{[2][5]}

This technical guide provides a comprehensive overview of the chemical identity, properties, plausible synthetic routes, and potential applications of **2-Cyclopropyl-3-fluorophenol**, designed for researchers, scientists, and drug development professionals.

Chemical Identity and Core Properties

2-Cyclopropyl-3-fluorophenol, also known by its IUPAC synonym 3-Cyclopropyl-2-fluorophenol, is a substituted aromatic compound.[6] Its identity is defined by the following key identifiers and properties.



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Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.

3.2 Step-by-Step Experimental Protocol

- **Vessel Preparation:** To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromo-3-fluorophenol (1.0 eq.), cyclopropylboronic acid (1.5 eq.), and a suitable base such as potassium carbonate (3.0 eq.).
- **Solvent Addition:** Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
- **Catalyst Addition:** Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), to the reaction mixture under the inert atmosphere.
- **Reaction:** Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-

MS).

- Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure **2-Cyclopropyl-3-fluorophenol**.

Applications in Research and Drug Development

The true value of **2-Cyclopropyl-3-fluorophenol** lies in its utility as a molecular scaffold. The phenolic hydroxyl group serves as a versatile handle for further chemical modification, allowing for its incorporation into larger, more complex molecules through etherification, esterification, or as a nucleophile in various coupling reactions.

- Scaffold for Kinase Inhibitors: The phenol moiety can act as a key hydrogen bond donor/acceptor, a feature prevalent in many kinase inhibitors that target the ATP-binding site. The cyclopropyl and fluoro substituents can then be used to probe and occupy adjacent hydrophobic pockets, enhancing potency and selectivity. [7]* CNS-Active Agents: The strategic use of fluorination and the introduction of compact groups like cyclopropane can increase lipophilicity and modulate pKa, properties that are critical for penetration of the blood-brain barrier. This makes derivatives of this compound attractive for developing therapies for central nervous system disorders. [4]* Metabolic Blocking: The fluorine atom at the 3-position and the cyclopropyl group at the 2-position can effectively block potential sites of aromatic hydroxylation, a common metabolic pathway. This can significantly increase the in vivo half-life of drug candidates derived from this scaffold. [1]

Safety and Handling

As a fine chemical intermediate, **2-Cyclopropyl-3-fluorophenol** requires careful handling in a controlled laboratory environment.

- Hazard Classification: Based on GHS classifications for this and structurally similar compounds, it should be treated as hazardous. [6] * H302: Harmful if swallowed. [6] * H315: Causes skin irritation. [6] * H318: Causes serious eye damage. [6] * H335: May cause respiratory irritation. [6]* Personal Protective Equipment (PPE): Always wear appropriate

PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [8][9][10]* Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. [9][11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [12][13]* First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention. [8][9] * Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. [8] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention. [8][9] * Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or physician immediately. [8][9]

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